molecular formula C18H16N2O2 B1667134 (+/-)-Blebbistatin CAS No. 674289-55-5

(+/-)-Blebbistatin

Cat. No.: B1667134
CAS No.: 674289-55-5
M. Wt: 292.3 g/mol
InChI Key: LZAXPYOBKSJSEX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Blebbistatin inhibits myosin ATPase activity, which in turn affects acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments and leads to several biological effects .

Cellular Effects

At a cellular level, Blebbistatin inhibits cytokinesis and may also disrupt mitotic spindle formation . Migration of cells can be either enhanced or inhibited depending on other conditions . In neurons, Blebbistatin was found to promote neurite outgrowth .

Molecular Mechanism

Blebbistatin exerts its inhibitory effect by binding to the myosin-ADP-Pi complex with high affinity and interfering with the phosphate release process . Thus, the inhibitor blocks myosin in an actin-detached state, and therefore it prevents rigid actomyosin cross-linking .

Temporal Effects in Laboratory Settings

In laboratory settings, Blebbistatin has shown to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions . These changes were found to be reversible within 24 hours of drug withdrawal from the cell culture media .

Dosage Effects in Animal Models

In animal models, Blebbistatin has shown to have beneficial effects on detrusor overactivity (DO) induced by retinyl acetate (RA) . The effectiveness of Blebbistatin on DO was determined by evaluating the degenerative impact of Blebbistatin on the urothelium .

Metabolic Pathways

It is known that Blebbistatin inhibits myosin ATPase activity, which could potentially affect metabolic pathways involving ATP .

Transport and Distribution

It is known that Blebbistatin is permeable to cell membranes .

Subcellular Localization

It is known that Blebbistatin binds to the myosin-ADP-Pi complex, which is located in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

(+/-)-Blebbistatin is synthesized through a multi-step process that involves the formation of a tricyclic core structure. The synthetic route typically starts with the condensation of an aromatic aldehyde with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of blebbistatin involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .

Properties

IUPAC Name

3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXPYOBKSJSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017342
Record name 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674289-55-5
Record name 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674289-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blebbistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLEBBISTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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